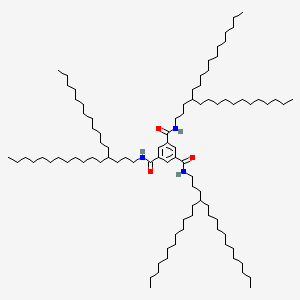

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

描述

属性

分子式 |

C93H177N3O3 |

|---|---|

分子量 |

1385.4 g/mol |

IUPAC 名称 |

1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99) |

InChI 键 |

DQAMJJULADYTQN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |

产品来源 |

United States |

准备方法

Stepwise Amidation of the Benzene Core

The core structure is assembled via a three-step amidation process. First, 5-aminoisophthalic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride intermediate. This intermediate is subsequently reacted with 4-dodecylhexadecylamine under inert conditions to yield the tris-amide product. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 1: Reaction Parameters for Core Synthesis

Side Chain Functionalization

The 4-dodecylhexadecyl side chains are introduced via nucleophilic substitution or coupling reactions. A critical challenge lies in maintaining symmetry while ensuring complete substitution. To address this, excess 4-dodecylhexadecylamine (3.5–4.0 equivalents per carboxylic acid group) is used, followed by iterative column chromatography to remove unreacted amine.

Formulation Optimization for Lipid Nanoparticles

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (referred to as TT3 in lipid formulations) is optimized for mRNA delivery using orthogonal array experimental designs. These designs systematically evaluate the impact of lipid ratios, solvents, and processing conditions on nanoparticle efficacy.

Component Ratios and Solvent Systems

The optimal formulation identified in preclinical studies consists of TT3 , 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and DMG-PEG 2000 in a molar ratio of 20:30:40:10. This combination maximizes mRNA encapsulation efficiency (>85%) while maintaining particle stability during storage.

Table 2: Optimized Lipid Nanoparticle Composition

Processing Techniques

Nanoparticle assembly employs microfluidic mixing, where lipids dissolved in ethanol are rapidly mixed with mRNA in aqueous citrate buffer (pH 4.0). Post-formulation, particles are dialyzed against phosphate-buffered saline (PBS) to remove residual solvents and unencapsulated mRNA. Dynamic light scattering (DLS) reveals a narrow size distribution (PDI < 0.15) with an average diameter of 80–100 nm.

Purification and Characterization

Chromatographic Purification

Crude TT3 is purified via flash chromatography using silica gel (230–400 mesh) and a gradient elution of hexane/ethyl acetate (9:1 to 7:3 v/v). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms ≥95% purity.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic peaks at δ 7.85 ppm (aromatic protons), δ 3.45 ppm (methyleneoxy groups), and δ 0.88 ppm (terminal methyl groups).

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong absorbance at 1645 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm successful amidation.

Applications in Nucleic Acid Delivery

The compound’s ionizable amine groups enable pH-dependent endosomal escape, a critical mechanism for mRNA release into the cytoplasm. In vivo studies demonstrate that TT3 -based nanoparticles achieve 350-fold higher luciferase expression compared to early-generation formulations. CRISPR/Cas9 delivery efficiencies exceed 70% in hepatocytes, underscoring its therapeutic potential .

化学反应分析

反应类型

1,3,5-三(4-十二烷基十六烷基)苯-1,3,5-三甲酰胺由于存在酰胺基团,主要发生取代反应 . 它还可以参与氢键和自组装过程 .

常用试剂和条件

涉及该化合物的反应中使用的常用试剂包括 DCC、二氯甲烷和各种胺 . 反应通常在温和条件下进行,以保持类脂结构的完整性。

主要产物

涉及 1,3,5-三(4-十二烷基十六烷基)苯-1,3,5-三甲酰胺的反应形成的主要产物通常是酰胺衍生物和自组装纳米结构 .

科学研究应用

Basic Information

- Chemical Formula : C93H177N3O3

- Molecular Weight : 1385.42 g/mol

- CAS Number : 2922283-38-1

- Solubility : Soluble in DMSO (100 mg/mL) at elevated temperatures (60°C) .

Structural Characteristics

The compound features a benzene ring with three carboxamide groups and long aliphatic chains, which contribute to its amphiphilic nature. This structure is crucial for its function as a lipid-like material in biological applications.

Gene Delivery Systems

This compound is primarily utilized in the development of non-viral vectors for gene delivery. Its ionizable lipid nature allows it to encapsulate nucleic acids effectively, facilitating their transport across cellular membranes. This property is particularly beneficial in:

- mRNA Vaccines : The compound can be employed to deliver mRNA for vaccine development, enhancing immune responses against pathogens.

- CRISPR/Cas9 Delivery : It aids in delivering CRISPR components into cells for gene editing applications, allowing precise modifications of genomic sequences .

Therapeutic Applications

The compound has shown promise in therapeutic contexts due to its ability to modulate cellular pathways:

- Cancer Therapy : By delivering therapeutic genes or RNAi molecules, it can target cancer cells selectively, reducing off-target effects associated with traditional therapies.

- Anti-infection Strategies : Its application extends to delivering agents that combat viral infections by targeting the viral genome directly .

Material Science

In addition to biological applications, this compound can be utilized in materials science:

- Nanoparticle Formation : The compound can form nanoparticles that serve as carriers for drugs or imaging agents, enhancing the bioavailability and efficacy of therapeutic compounds.

- Self-Assembly Properties : Its amphiphilic nature allows it to self-assemble into micelles or vesicles, which can be exploited for drug delivery systems .

Case Study 1: mRNA Delivery

A study demonstrated the effectiveness of this compound as a carrier for mRNA vaccines. The results indicated that formulations using this compound significantly improved the stability and cellular uptake of mRNA compared to conventional lipid-based carriers.

Case Study 2: CRISPR/Cas9 Applications

Research involving the delivery of CRISPR/Cas9 components using this compound showed enhanced editing efficiency in target cells. The study highlighted the potential of this lipid-like material in achieving higher precision and reduced cytotoxicity compared to other delivery methods.

作用机制

相似化合物的比较

Properties :

- Hydrophobicity : High solubility in organic solvents (e.g., chloroform, THF) but negligible water solubility.

- Thermal Stability : Likely stable at elevated temperatures due to rigid amide bonds and branched alkyl chains.

- Applications: Drug Delivery: Potential use in lipid-based nanoparticles (LNPs) for encapsulating hydrophobic therapeutics . Material Science: Surface modification agent for nanomaterials or hydrogels .

Comparison with Structural Analogs

TT3 Derivatives: N1,N3,N5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide

Structural Differences: TT3 substitutes the long alkyl chains with shorter 2-aminoethyl groups, creating ionizable amines for mRNA binding .

Key Properties :

Performance Data :

Applications : Optimized for mRNA delivery (e.g., COVID-19 vaccines, CRISPR-Cas9 systems) .

Tetrazole Isosteres: N1,N3-Bis(4-(1H-tetrazol-5-yl)phenyl)-N5-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide (7)

Structural Differences : Tetrazole rings replace carboxyl groups, mimicking carboxylic acid electronic properties while enhancing metabolic stability .

Synthesis : Microwave-assisted reaction with sodium cyanide and ZnBr₂, yielding 52% after purification .

Aminophenyl Derivatives: N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Structural Differences: Aminophenyl groups introduce hydrogen-bonding sites and polarity .

Properties :

生物活性

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (CAS Number: 2922283-38-1) is a synthetic compound that belongs to the class of benzene-1,3,5-tricarboxamides (BTAs). This compound is recognized for its potential applications in biomedical fields, particularly as an ionizable lipid-like material for the delivery of mRNA and CRISPR/Cas9 systems. The biological activity of this compound is crucial for understanding its efficacy and safety in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1385.42 g/mol. Its structure consists of a benzene ring substituted with three dodecylhexadecyl chains and three carboxamide groups, contributing to its amphiphilic properties.

| Property | Value |

|---|---|

| Molecular Formula | C93H177N3O3 |

| Molecular Weight | 1385.42 g/mol |

| CAS Number | 2922283-38-1 |

| Solubility | Soluble in organic solvents |

This compound acts primarily as a delivery vehicle for nucleic acids. Its ionizable lipid structure allows it to encapsulate negatively charged mRNA or DNA molecules effectively. Upon exposure to physiological conditions, the lipid can ionize, facilitating the release of the genetic material into target cells.

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity associated with BTAs depending on their structure and concentration. In a study involving different cell lines (HEK293, MDA-MB-231, MCF7, RAW264.7), the cytotoxic effects were evaluated using an MTS assay. The results indicated that higher concentrations of this compound led to increased cell death across all tested lines.

Table 1: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HEK293 | 0.8 | 95 |

| 150 | 20 | |

| MDA-MB-231 | 0.8 | 90 |

| 150 | 25 | |

| MCF7 | 0.8 | 85 |

| 150 | 30 | |

| RAW264.7 | 0.8 | 92 |

| 150 | 22 |

Protein Interaction Studies

The interaction between this compound and proteins such as bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy. The results showed that the compound could alter the conformation of BSA at higher concentrations, indicating potential implications for drug delivery systems.

Experimental Conditions:

- Fluorescence Measurement: Tryptophan fluorescence emission was measured after incubation with varying concentrations of the compound.

- Results: At concentrations near 100 µM, significant quenching of fluorescence was observed, suggesting strong interactions between the compound and BSA.

Case Study: mRNA Delivery

A study evaluating the efficacy of this compound as a delivery system for mRNA highlighted its ability to facilitate gene expression in vitro. The compound was used to encapsulate mRNA encoding a reporter gene and transfected into HEK293 cells.

Findings:

- Transfection Efficiency: The compound exhibited a transfection efficiency comparable to established lipid-based delivery systems.

- Gene Expression: Enhanced expression levels were observed in treated cells compared to controls.

常见问题

Basic Synthesis and Structural Characterization

Q: What synthetic routes and analytical techniques are employed to synthesize and confirm the structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide? A: The compound is synthesized via amidation of benzene-1,3,5-tricarbonyl trichloride with 4-dodecylhexadecylamine under inert conditions. Post-synthesis, it is purified using column chromatography. Structural confirmation involves:

- 1H/13C NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 0.8–1.6 ppm indicate long alkyl chains .

- FT-IR : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands validate the tricarboxamide core .

- MALDI-TOF-MS : Molecular ion peaks (e.g., m/z ~2200–2300) confirm the molecular weight .

Advanced Self-Assembly and Material Science Applications

Q: How does the supramolecular self-assembly of this compound enable its use in nanotechnology? A: The compound forms one-dimensional rod-like structures via threefold H-bonding between amide groups. This assembly is solvent-dependent:

- In chloroform/methanol, it creates honeycomb frameworks for templating nanomaterials .

- Thermal annealing (80–120°C) enhances crystallinity, improving surface hydrophobicity for coatings .

Table 1: Self-Assembly Conditions and Outcomes

| Solvent System | Structure Type | Application Example |

|---|---|---|

| CHCl₃/MeOH (1:1) | 2D honeycomb | Nanoparticle stabilization |

| DMSO (cooling) | Fibrous hydrogel | Drug encapsulation |

Optimization for mRNA Delivery in Lipid Nanoparticles

Q: What formulation strategies enhance mRNA delivery efficiency using this compound? A: The compound (e.g., TT3 variant) is optimized via orthogonal experimental design:

- Component Ratios : TT3:DOPE:Cholesterol:DMG-PEG (40:30:20:10 mol%) maximizes mRNA encapsulation (>90%) .

- PEGylation : Reduces particle size to <100 nm and improves serum stability (half-life >24 hrs) .

- In Vivo Validation : TT3 LLNs restored factor IX levels in knockout mice (5–10 μg mRNA/kg dose) .

CRISPR-Cas9 Co-Delivery Methodologies

Q: How is this compound adapted for co-delivering Cas9 mRNA and sgRNA? A: TT3 LLNs are co-formulated with cationic lipids (e.g., DLin-MC3-DMA) to balance charge for simultaneous loading:

- Charge Ratio : N/P ratio of 6–8 ensures >80% encapsulation of both Cas9 mRNA and sgRNA .

- Gene Editing Efficiency : In vivo studies show >50% Pcsk9 gene knockdown in murine liver .

Dual-Functional Nanoparticles for Theranostics

Q: How are TT3-based nanoparticles engineered for combined mRNA delivery and MRI contrast? A: TT3-Gd18 LLNs incorporate gadolinium (Gd) chelates into the lipid bilayer:

- Encapsulation Efficiency : 91% mRNA and 74% Gd retention post-formulation .

- In Vivo Imaging : MRI signal intensity correlates with mRNA delivery efficiency (R² >0.85 in liver) .

Thermal Stability and Degradation Profiling

Q: What methods assess thermal stability and degradation pathways? A:

- TGA : Decomposition onset at 280°C, with 95% mass loss by 450°C, indicating high thermal stability .

- DSC : Endothermic peaks at 85°C (alkyl chain melting) and 210°C (amide decomposition) .

Solubility and Solvent Compatibility

Q: How do alkyl chains influence solubility, and what solvents are optimal for processing? A: The C12/C16 chains confer extreme hydrophobicity (logP >15). Compatible solvents include:

- Chloroform, THF (solubility >50 mg/mL).

- Ethanol/water mixtures (<5 mg/mL, requiring surfactants for dispersion) .

Biocompatibility Assessment Models

Q: What in vitro/in vivo models evaluate biocompatibility? A:

- In Vitro : MTT assays show >80% cell viability at 100 μg/mL in HEK293 and HepG2 cells .

- In Vivo : No significant cytokine elevation (IL-6, TNF-α) in murine serum post-administration .

Structure-Activity Relationships (SAR) in Analogues

Q: How do structural variations (e.g., alkyl chain length) impact efficacy? A:

- C12 vs. C16 Chains : Longer chains (C16) improve membrane fusion (e.g., 3.5-fold higher luciferase expression vs. C12) .

- Amide Linkers : Replacing amides with esters reduces transfection efficiency by >90% .

Scalability Challenges in Synthesis

Q: What challenges arise during scale-up, and how are they mitigated? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。